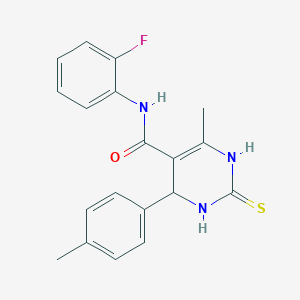

N-(2-fluorophenyl)-6-methyl-2-thioxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-fluorophenyl)-6-methyl-2-thioxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide: is a complex organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by the presence of a fluorophenyl group, a methyl group, a thioxo group, and a p-tolyl group attached to a tetrahydropyrimidine ring

Métodos De Preparación

The synthesis of N-(2-fluorophenyl)-6-methyl-2-thioxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the tetrahydropyrimidine ring: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions.

Introduction of the fluorophenyl group: This step may involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with an appropriate nucleophile.

Attachment of the p-tolyl group: This can be done through a Friedel-Crafts alkylation reaction, where the tetrahydropyrimidine ring is alkylated with a p-tolyl halide in the presence of a Lewis acid catalyst.

Final modifications:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Análisis De Reacciones Químicas

N-(2-fluorophenyl)-6-methyl-2-thioxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Hydrolysis: The carboxamide group can be hydrolyzed to a carboxylic acid and an amine under acidic or basic conditions.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, nucleophiles, and acidic or basic catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The compound can be synthesized through the Biginelli reaction, a well-known method for producing dihydropyrimidinones and thiones. This reaction involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea. The specific synthesis of N-(2-fluorophenyl)-6-methyl-2-thioxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide has shown promising yields and purity levels in various studies .

Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. In silico studies have shown that it interacts favorably with ecto-5’-nucleotidase, a target for anti-cancer drug design . Various derivatives of pyrimidines have been tested against multiple cancer cell lines (e.g., SiHa, A549, MCF-7) with favorable results. For instance:

- Compound Efficacy : Compounds derived from similar structures have demonstrated IC50 values lower than those of established chemotherapeutics like etoposide .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against several bacterial strains including E. coli, S. aureus, and K. pneumoniae. Various studies have reported that derivatives of this compound possess significant antimicrobial effects, making them candidates for further development in treating infections .

Case Study on Anticancer Efficacy

A study conducted by Sabita et al. explored the anticancer potential of pyrimidine derivatives similar to this compound. The results indicated that certain compounds displayed superior activity against cancer cell lines compared to standard treatments .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound 12 | MCF-7 | 0.09 ± 0.0085 |

| Compound 13 | A549 | 0.03 ± 0.0056 |

Case Study on Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of pyrimidine derivatives against various pathogens. The results showed notable inhibition of bacterial growth at varying concentrations, indicating the potential for these compounds in developing new antibiotics .

Mecanismo De Acción

The mechanism by which N-(2-fluorophenyl)-6-methyl-2-thioxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes or receptors, leading to changes in their activity. The pathways involved could include inhibition or activation of specific biochemical processes, modulation of signal transduction pathways, or alteration of gene expression.

Comparación Con Compuestos Similares

Similar compounds to N-(2-fluorophenyl)-6-methyl-2-thioxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide include other tetrahydropyrimidine derivatives with different substituents. These compounds may share similar structural features but differ in their chemical and biological properties. For example:

N-(2-chlorophenyl)-6-methyl-2-thioxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

N-(2-fluorophenyl)-6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Similar structure but with an oxo group instead of a thioxo group.

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Actividad Biológica

N-(2-fluorophenyl)-6-methyl-2-thioxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on available literature.

- Molecular Formula : C19H18FN3OS

- Molecular Weight : 355.4 g/mol

- CAS Number : 865591-69-1

The compound exhibits biological activity through various mechanisms, primarily involving inhibition of specific enzymes and pathways crucial for disease progression. Notably, it has been studied for its potential as an inhibitor of HIV integrase and other therapeutic targets.

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidine compounds, including this compound, show promising antimicrobial properties. In particular:

- HIV Integrase Inhibition : Compounds in this class have demonstrated inhibitory effects on HIV integrase with an IC50 value as low as 0.65 µM in vitro. However, these compounds did not exhibit significant activity against HIV-1 and HIV-2 below cytotoxic concentrations in cell culture assays .

Antitubercular Activity

A related compound from the tetrahydropyrazolopyrimidine scaffold has shown potent activity against Mycobacterium tuberculosis (Mtb), achieving a reduction of 3.5 log CFU in infected mice after oral administration . This suggests that similar structures may possess antitubercular properties.

Anti-inflammatory Potential

The compound's structural analogs have been investigated for their role as p38 MAP kinase inhibitors. These inhibitors are crucial in reducing the production of pro-inflammatory cytokines such as IL-1β and TNFα, indicating potential therapeutic applications in autoimmune diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Fluorophenyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.

- Thioxo Group : Contributes to the compound's reactivity and interaction with enzymes.

Case Studies

- Study on HIV Integrase Inhibition : A series of tetrahydropyrimidine derivatives were synthesized and evaluated for their inhibitory activity against HIV integrase. The most potent compound exhibited an IC50 value of 0.65 µM, indicating significant potential for further development .

- Antitubercular Efficacy : In vivo studies demonstrated that a related tetrahydropyrazolopyrimidine achieved substantial reductions in Mtb load in infected murine models after consistent dosing .

Summary of Findings

| Property | Value |

|---|---|

| Molecular Formula | C19H18FN3OS |

| Molecular Weight | 355.4 g/mol |

| Antimicrobial Activity | IC50 = 0.65 µM (HIV Integrase) |

| Antitubercular Activity | Significant reduction in Mtb load in vivo |

| Anti-inflammatory Potential | Inhibits p38 MAP kinase |

Propiedades

IUPAC Name |

N-(2-fluorophenyl)-6-methyl-4-(4-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3OS/c1-11-7-9-13(10-8-11)17-16(12(2)21-19(25)23-17)18(24)22-15-6-4-3-5-14(15)20/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVOTMSBCQFAFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.